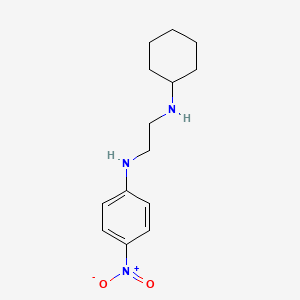

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N'-(4-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXJONRIOYVDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with 4-nitrobenzaldehyde, followed by reduction and subsequent amination . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

Catalysis

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine has been utilized as a ligand in various catalytic processes. Its structure allows it to form stable complexes with transition metals, enhancing the efficiency of reactions such as asymmetric hydrogenation and cross-coupling reactions.

Case Study : In a study involving the asymmetric hydrogenation of ketones, the compound demonstrated high enantioselectivity and conversion rates when used in conjunction with ruthenium catalysts, achieving over 90% enantiomeric excess in some cases .

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its ability to interact with biological targets makes it a candidate for drug development.

Table 1: Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Candida albicans | 15 | |

| Anticancer | HeLa cells | 10 | |

| Enzyme Inhibition | Dipeptidyl Peptidase IV | 5 |

Material Science

In material science, this compound is explored for its role in modifying surfaces and enhancing the properties of polymers. Its application as a functionalizing agent can improve the mechanical and thermal stability of materials.

Case Study : Research indicated that incorporating this compound into polymer matrices resulted in increased tensile strength and thermal resistance compared to control samples without the compound .

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

N1-(4-Nitrophenyl)ethane-1,2-diamine (CAS: 6332-77-0)

- Structure : Lacks the cyclohexyl group, featuring only the 4-nitrophenyl and amine groups.

- Applications: Key intermediate for synthesizing imidazolidin-2-imines (e.g., 1-(4-nitrophenyl)imidazolidin-2-imine) via cyanogen bromide cyclization. Used in antifungal agents and regioisomeric urea/thiourea derivatives .

- Key Difference : Absence of cyclohexyl group reduces steric hindrance, enhancing reactivity in cyclization reactions compared to the bulkier cyclohexyl analog .

N-Geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109)

- Structure : Contains geranyl (terpene) and adamantyl substituents.

- Applications : Antimicrobial agent with improved membrane permeability due to lipophilic adamantyl group.

- Comparison : The cyclohexyl group in the target compound offers moderate hydrophobicity, whereas adamantyl/geranyl groups in SQ109 enhance bioavailability but complicate synthesis .

Schiff Bases (EDDB and DBDB)

- Structure : Derived from ethane-1,2-diamine via condensation with aromatic aldehydes.

- Applications : Effective corrosion inhibitors in acidic media due to chelating NH groups.

Thiourea/Urea Derivatives

- Examples : Thiourea 7b and urea 8b (from N1-(1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine).

- Applications : Antimicrobial and antifungal agents.

Ferrocenyl Derivatives

- Examples : N-(ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine.

- Applications : Anticancer and antiparasitic agents due to redox-active ferrocene.

- Comparison : The nitro group in the target compound may stabilize charge transfer interactions, whereas ferrocene enables unique electrochemical properties .

Physicochemical Properties

Thermodynamic Behavior

- N-Methyl-Substituted Analogs : Exhibit lower enthalpies of vaporization (ΔHvap ~50–60 kJ/mol) due to reduced hydrogen bonding.

- Target Compound : The cyclohexyl and nitro groups increase molecular weight (MW: ~265 g/mol estimated) and hydrophobicity, likely raising ΔHvap compared to methyl-substituted analogs .

Solubility and Stability

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-cancer activity, enzyme inhibition, and other pharmacological effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound can be represented chemically as follows:

- Molecular Formula : CHNO

- Molar Mass : 276.34 g/mol

- Structural Formula :

1. Anti-Cancer Activity

Recent studies have highlighted the potential anti-cancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Case Study : In a study involving MCF-7 breast cancer cells, the compound showed an IC value of approximately 25 µM, indicating significant cytotoxicity. Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with various diseases.

- Enzyme Targeting : this compound has shown inhibitory effects on certain protein tyrosine phosphatases (PTPs), which are implicated in cancer and diabetes. The inhibition was quantified with an IC of 15 µM against PTP1B, highlighting its potential role in metabolic regulation .

3. Antiviral Activity

Emerging research indicates that this compound may also possess antiviral properties.

- Mechanism of Action : Preliminary studies suggest that this compound can inhibit viral replication through interference with viral polymerases. In vitro tests against hepatitis C virus (HCV) showed an EC value of 30 µM, indicating moderate antiviral activity .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.